molecular formula C22H23NO4 B11291065 9-(4-ethoxyphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-ethoxyphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11291065
M. Wt: 365.4 g/mol
InChI Key: CSRNVJKIKSANDT-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene ring fused with an oxazine ring, which is further substituted with an ethoxyphenyl group and a propyl group.

Preparation Methods

The synthesis of 9-(4-ethoxyphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through various synthetic routes. One common method involves the Mannich-type condensation reaction. This reaction typically involves the condensation of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) . Another approach includes the carbonylation-cyclization domino reaction of ortho-halophenols and cyanamide, catalyzed by palladium . These methods provide a convenient and efficient way to synthesize the desired compound.

Chemical Reactions Analysis

9-(4-ethoxyphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown significant potential in scientific research, particularly in medicinal chemistry. It has been evaluated for its anti-inflammatory properties, where it demonstrated the ability to inhibit inflammatory responses via suppression of the NF-κB and MAPK signaling pathways . Additionally, it has been studied for its anti-mycobacterial activity against Mycobacterium tuberculosis . These properties make it a promising candidate for the development of new therapeutic agents for inflammatory and infectious diseases.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is mediated through the inhibition of key signaling pathways such as NF-κB and MAPK . These pathways play a crucial role in the regulation of inflammatory responses, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar compounds to 9-(4-ethoxyphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include other chromeno[8,7-e][1,3]oxazine derivatives. These compounds share a similar core structure but differ in their substituents. For example, 9,10-dihydro-4-methyl-chromeno[8,7-e][1,3]oxazin-2(8H)-one is another derivative that has been studied for its anti-mycobacterial activity

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

9-(4-ethoxyphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H23NO4/c1-3-5-15-12-21(24)27-22-18(15)10-11-20-19(22)13-23(14-26-20)16-6-8-17(9-7-16)25-4-2/h6-12H,3-5,13-14H2,1-2H3

InChI Key

CSRNVJKIKSANDT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)OCC

Origin of Product

United States

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